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Compound of Interest

Compound Name: 2,2'-Dinitrobiphenyl

Cat. No.: B165474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data

essential for the characterization of 2,2'-Dinitrobiphenyl. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

document is intended to serve as a valuable resource for the unambiguous identification and

quality control of this compound in research and development settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2,2'-Dinitrobiphenyl are summarized in the tables

below, offering a clear and concise reference for its structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,2'-Dinitrobiphenyl

Chemical Shift (δ) ppm Multiplicity Assignment

8.204 dd Aromatic Proton (H)

7.67 m Aromatic Proton (H)

7.59 m Aromatic Proton (H)

7.296 dd Aromatic Proton (H)
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Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments can vary based on the solvent and experimental conditions,

typical ¹³C NMR chemical shifts for 2,2'-Dinitrobiphenyl are expected in the aromatic region

(approximately 120-150 ppm). Due to the presence of quaternary carbons attached to the nitro

groups and the biphenyl linkage, these signals may exhibit lower intensities.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2,2'-Dinitrobiphenyl

Chemical Shift (δ) ppm Assignment

~148-150 C-NO₂

~133-135 C-C (biphenyl linkage)

~124-132 Aromatic CH

Note: These are predicted ranges. Experimental values should be compared with reference

spectra from databases such as PubChem or SpectraBase.[2]

Infrared (IR) Spectroscopy
The IR spectrum of 2,2'-Dinitrobiphenyl is characterized by the strong absorptions of the nitro

groups and the vibrations of the aromatic rings.

Table 3: Key IR Absorption Bands for 2,2'-Dinitrobiphenyl
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Wavenumber (cm⁻¹) Intensity Assignment

~1520 - 1550 Strong Asymmetric NO₂ stretching

~1340 - 1360 Strong Symmetric NO₂ stretching

~3050 - 3100 Medium Aromatic C-H stretching

~1600, ~1470 Medium Aromatic C=C stretching

~750 - 850 Strong
C-H out-of-plane bending

(aromatic)

Note: These are characteristic ranges for nitroaromatic compounds. Specific peak positions

can be found on spectral databases.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2,2'-Dinitrobiphenyl.

Table 4: Mass Spectrometry Data for 2,2'-Dinitrobiphenyl

m/z Relative Intensity (%) Assignment

244 ~30 [M]⁺ (Molecular ion)

198 100 [M - NO₂]⁺

168 ~35 [M - 2NO₂]⁺ or [C₁₂H₈]⁺

139 ~34 Further fragmentation

115 ~28 Further fragmentation

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for

reproducibility and data integrity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,2'-Dinitrobiphenyl in about 0.5-

0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer operating at a

frequency of 90 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

Data Acquisition for ¹H NMR:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Set the spectral width to cover the expected range of aromatic protons (typically 0-10

ppm).

Apply a relaxation delay of 1-2 seconds between scans.

Data Acquisition for ¹³C NMR:

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for

each carbon environment.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Set the spectral width to cover the aromatic region (typically 0-200 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts

using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0

ppm).

Infrared (IR) Spectroscopy
Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the solid 2,2'-
Dinitrobiphenyl sample directly onto the ATR crystal. Ensure good contact between the

sample and the crystal by applying pressure with the anvil. This method requires minimal

sample preparation.

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (for KBr pellet) or the

clean ATR crystal.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of 2,2'-Dinitrobiphenyl in a suitable volatile

organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.

Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI)

source. The mass analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector.

Data Acquisition:
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Introduce the sample into the ion source. For volatile compounds, this can be done via a

direct insertion probe or through a gas chromatograph (GC-MS).

Set the electron energy for ionization, typically at 70 eV.

Scan the mass analyzer over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300) to

detect the molecular ion and expected fragments.

Data Processing: The instrument's software will generate a mass spectrum, which is a plot of

relative ion abundance versus m/z. Identify the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.

Spectroscopic Characterization Workflow
The logical flow for characterizing an unknown compound, such as 2,2'-Dinitrobiphenyl, using

spectroscopic methods is illustrated below.
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Caption: Workflow for the spectroscopic characterization of 2,2'-Dinitrobiphenyl.

This comprehensive guide, with its tabulated data, detailed protocols, and logical workflow,

provides the necessary information for the accurate and reproducible spectroscopic

characterization of 2,2'-Dinitrobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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